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Compound of Interest

Compound Name: 2,4,6-Trifluorophenylacetic acid

Cat. No.: B1303384 Get Quote

An In-depth Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Properties, Reactivity, and

Applications

Introduction
2,4,6-Trifluorophenylacetic acid is a halogenated derivative of phenylacetic acid,

distinguished by the presence of three fluorine atoms symmetrically positioned on the phenyl

ring. This substitution pattern imparts unique electronic properties and steric influences that

make it a valuable and versatile building block in modern organic synthesis. Its utility is

particularly pronounced in the development of complex molecules for the pharmaceutical and

agrochemical industries. This guide offers a comprehensive technical overview of its chemical

properties, reactivity, and key applications, designed for researchers, scientists, and

professionals in drug development and materials science.

Core Chemical and Physical Properties
2,4,6-Trifluorophenylacetic acid is a white crystalline solid at room temperature. The strong

electron-withdrawing nature of the three fluorine atoms significantly influences the acidity of the

carboxylic acid group and the reactivity of the aromatic ring.
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Property Value Source(s)

CAS Number 209991-63-9 [1][2]

Chemical Formula C₈H₅F₃O₂ [1][2]

Molecular Weight 190.12 g/mol [1][2]

Appearance White crystals [1]

Melting Point 110 °C – 112 °C [1]

Synonyms

2,4,6-Trifluorobenzeneacetic

acid, 2-(2,4,6-

trifluorophenyl)acetic acid

[1][2]

InChI

1S/C8H5F3O2/c9-4-1-

6(10)5(3-8(12)13)7(11)2-4/h1-

2H,3H2,(H,12,13)

SMILES OC(=O)Cc1c(F)cc(F)cc1F

Reactivity Profile and Synthetic Utility
The reactivity of 2,4,6-Trifluorophenylacetic acid is dominated by its two primary functional

components: the carboxylic acid group and the trifluorinated aromatic ring.

Carboxylic Acid Reactivity: Amide Coupling
The carboxylic acid moiety is the primary site of reactivity, readily undergoing reactions typical

of this functional group. A cornerstone application in medicinal chemistry is its facile coupling

with primary and secondary amines to form stable amide bonds. This reaction is commonly

facilitated by carbodiimide activators, such as N,N'-Diisopropylcarbodiimide (DIC), often in the

presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate,

which then reacts cleanly with the amine.

The choice of DIC/NHS is strategic; it's a mild and efficient system that minimizes side

reactions and racemization (if chiral centers are present in the amine component), ensuring

high yields of the desired amide product. This makes the molecule an ideal scaffold or building

block for constructing complex drug candidates.[1]
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Caption: Amide bond formation workflow using 2,4,6-Trifluorophenylacetic acid.

Influence of the Trifluorinated Ring
The three fluorine atoms exert a powerful inductive electron-withdrawing effect. This has

several consequences:

Increased Acidity: The pKa of the carboxylic acid is lowered compared to unsubstituted

phenylacetic acid, which can influence reaction kinetics and solubility.

Modified Bioavailability: In a drug development context, fluorination is a well-established

strategy to enhance metabolic stability and membrane permeability, potentially improving the

pharmacokinetic profile of a molecule.

Aromatic Substitution: The ring is deactivated towards electrophilic aromatic substitution but

activated for nucleophilic aromatic substitution, although the latter typically requires more

forcing conditions.

Key Applications
2,4,6-Trifluorophenylacetic acid serves as a crucial intermediate in several high-value

applications.
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Pharmaceutical and Medicinal Chemistry
API Synthesis: It is a registered building block for the preparation of Active Pharmaceutical

Ingredients (APIs).[1]

Biomaterials: It has been successfully used to prepare glucosamine-based supramolecular

nanotubes.[1] The acid is coupled to glucosamine derivatives, and the resulting amphiphiles

self-assemble into nanotubes that have shown efficacy in human mesenchymal stem cell

therapy.[1]

Agrochemicals
Fungicide Development: The compound is a key precursor in the synthesis of novel

pyridazine-based fungicides.[1] The synthetic pathway involves an initial reaction with

phenylglyoxylic acid to create a furandione derivative, which is subsequently reacted with

hydrazine to yield the final pyridazine fungicide.[1]

Step 1 Step 2

2,4,6-Trifluorophenylacetic
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Caption: General synthetic pathway for pyridazine fungicides.

Safety and Handling
Proper handling of 2,4,6-Trifluorophenylacetic acid is essential in a laboratory setting. It is

classified as an irritant.
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Hazard Information Details Source(s)

GHS Pictogram(s) Warning [2]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[2]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapours/sp

ray.P304+P340: IF INHALED:

Remove victim to fresh air and

keep at rest in a position

comfortable for

breathing.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.P405: Store

locked up.

[2]

Storage Class 11 (Combustible Solids)

Handling Recommendations:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-

resistant gloves, and a lab coat.

Avoid dust formation and inhalation.

Store in a tightly closed container in a dry, cool place.

Experimental Protocol: Amide Coupling
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This section provides a representative, self-validating protocol for the coupling of 2,4,6-
Trifluorophenylacetic acid with a generic primary amine, benzylamine, as a proof-of-concept

workflow.

Objective: To synthesize N-benzyl-2-(2,4,6-trifluorophenyl)acetamide.

Materials:

2,4,6-Trifluorophenylacetic acid (1.0 eq)

Benzylamine (1.05 eq)

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

N-hydroxysuccinimide (NHS) (1.1 eq)

Anhydrous Dichloromethane (DCM)

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Magnetic stirrer and stir bar

Round-bottom flask and standard glassware

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g.,

nitrogen), add 2,4,6-Trifluorophenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1

eq).

Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to

maintain a stirrable solution (approx. 0.1 M concentration).
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Activation: Cool the flask to 0 °C using an ice bath. Causality: Cooling minimizes potential

side reactions during the activation step. Add DIC (1.1 eq) dropwise to the stirred solution.

Active Ester Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room

temperature and stir for an additional 1-2 hours. Self-Validation: The formation of the white,

insoluble diisopropylurea byproduct is a visual indicator that the activation is proceeding.

Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture. Rationale: A slight

excess of the amine ensures complete consumption of the activated ester.

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours).

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing

the consumption of the starting acid.

Workup - Quenching and Filtration: Upon completion, filter the reaction mixture to remove

the precipitated diisopropylurea.

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially

with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ (to remove unreacted

NHS and acid), and finally with brine.

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography or

recrystallization to yield the pure amide.

Conclusion
2,4,6-Trifluorophenylacetic acid is a high-purity, synthetically versatile building block with

significant utility in both medicinal chemistry and agrochemical research. Its trifluorinated

phenyl ring provides enhanced metabolic stability and unique electronic characteristics, while

the carboxylic acid handle allows for straightforward and efficient coupling to other molecules.

The robust and well-understood reactivity of this compound, particularly in amide bond

formation, solidifies its role as a valuable tool for the synthesis of novel, high-performance

chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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